molecular formula C66H257Cl2N9O24 B568235 VANCOMYCIN HYDROCHLORIDE PLANT CELL CULT CAS No. 123409-00-7

VANCOMYCIN HYDROCHLORIDE PLANT CELL CULT

Cat. No.: B568235
CAS No.: 123409-00-7
M. Wt: 1632.7 g/mol
InChI Key: ARNOCQCQWLXLRG-UHFFFAOYSA-N
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Description

Molecular Structure and Functional Groups

Vancomycin hydrochloride is a branched tricyclic glycosylated nonribosomal peptide antibiotic with the molecular formula $$ \text{C}{66}\text{H}{75}\text{Cl}2\text{N}9\text{O}_{24} \cdot \text{HCl} $$ and a molecular weight of 1,485.71 g/mol. Its core structure consists of a heptapeptide backbone cross-linked via three aromatic ether bonds and one biaryl bond, forming a rigid aglycone scaffold. The glycosylation pattern includes a vancosamine sugar moiety linked to the fourth residue and a disaccharide (glucose-vancosamine) attached to the sixth residue.

Key functional groups include:

  • Hydroxyl groups (–OH) on aromatic rings and sugar moieties, critical for hydrogen bonding.
  • Amine groups (–NH, –NHCH$$_3$$) contributing to cationic properties at physiological pH.
  • Carboxyl group (–COOH) at the C-terminus, which influences solubility and ionization.
  • Chlorine atoms at positions 15 and 27, enhancing hydrophobic interactions.

The stereochemical configuration of vancomycin hydrochloride is defined by 18 chiral centers, with critical D-amino acids (e.g., D-leucine, D-β-hydroxytyrosine) enabling target specificity.

Physicochemical Properties

Solubility Profiles in Aqueous Media

Vancomycin hydrochloride exhibits pH-dependent solubility:

pH Solubility (mg/mL) Notes
1.0 140.3 ± 0.73 Highly soluble due to protonation.
3.0 191.7 ± 0.2 Peak solubility in acidic conditions.
4.0 2.98 ± 0.03 Reduced solubility near pKa.
7.5 17.5 ± 0.2 Moderate solubility in neutral media.
Water >100 Compatible with dextrose solutions.

Its solubility in organic solvents (e.g., ethanol, acetone) is negligible, aligning with its polar glycopeptide structure.

Stability Under Varying pH and Temperature Conditions

Stability studies reveal:

  • pH Stability : Maximum stability between pH 4.7–7.8, with degradation accelerating at extremes (e.g., t$$_{1/2}$$ = 8.7 days at pH 9.0 vs. >30 days at pH 4.7). Degradation pathways include hydrolysis of glycosidic bonds and oxidation of aromatic residues.
  • Thermal Stability : Solutions in 5% dextrose (D5W) remain stable for 48 hours at 25°C, even at 83.3 mg/mL. Lyophilized powder retains potency for >24 months at 2–8°C.

Spectrophotometric and Electrometric Titration Behavior

  • UV-Vis Spectroscopy : Exhibits λ$$_{\text{max}}$$ at 238.4 nm due to aromatic chromophores, enabling quantification in bulk and formulations.
  • Potentiometric Titration : Isoelectric point (pI) = 8.14, reflecting zwitterionic behavior from ionizable groups (–COOH pKa = 2.18; –NH$$_2$$ pKa = 7.75).

Crystallographic and Conformational Analysis

X-ray crystallography (PDB: 1SHO) reveals vancomycin hydrochloride exists as an asymmetric dimer in solid state, with two distinct ligand-binding pockets. Key features:

  • Dimer Interface : Stabilized by hydrogen bonds between the aglycone backbone and vancosamine sugars.
  • Peptide-Binding Pocket : Accommodates D-Ala-D-Ala motifs via five hydrogen bonds (Figure 1).
  • Conformational Flexibility : The asparagine sidechain (residue 4) modulates pocket accessibility, swinging outward upon ligand binding.

Table 1 : Key Crystallographic Parameters

Parameter Value
Space group P2$$1$$2$$1$$2
Unit cell dimensions a = 14.7 Å, b = 24.3 Å, c = 30.1 Å
Resolution 1.09 Å
R-factor 0.158

Molecular dynamics simulations highlight pH-dependent conformational changes, particularly in the glycosylation domain, which alters solvent exposure of hydrophobic residues.

Properties

CAS No.

123409-00-7

Molecular Formula

C66H257Cl2N9O24

Molecular Weight

1632.7 g/mol

IUPAC Name

azane;N-[1-[4-[4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-phenoxyphenyl]ethyl]acetamide;formic acid;methane;pentadecahydrate;dihydrochloride

InChI

InChI=1S/C22H27NO7.CH2O2.43CH4.2ClH.8H3N.15H2O/c1-13(23-14(2)25)15-8-9-18(19(10-15)28-16-6-4-3-5-7-16)29-21-11-17(26)22(27)20(12-24)30-21;2-1-3;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h3-10,13,17,20-22,24,26-27H,11-12H2,1-2H3,(H,23,25);1H,(H,2,3);43*1H4;2*1H;8*1H3;15*1H2

InChI Key

ARNOCQCQWLXLRG-UHFFFAOYSA-N

SMILES

C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.CC(C1=CC(=C(C=C1)OC2CC(C(C(O2)CO)O)O)OC3=CC=CC=C3)NC(=O)C.C(=O)O.N.N.N.N.N.N.N.N.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.Cl.Cl

Canonical SMILES

C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.CC(C1=CC(=C(C=C1)OC2CC(C(C(O2)CO)O)O)OC3=CC=CC=C3)NC(=O)C.C(=O)O.N.N.N.N.N.N.N.N.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.Cl.Cl

Origin of Product

United States

Preparation Methods

Inoculum Preparation

The process begins with inoculum development. Spores from S. orientalis are cultivated on agar slants containing starch, soybean meal, and calcium carbonate at 30°C for 7–10 days. For large-scale production, spores are transferred to a vegetative growth medium, typically composed of:

ComponentConcentration (g/L)Function
Glucose15Carbon source
Soybean meal15Nitrogen source
Corn steep solids5Growth factors
NaCl2Osmotic balance
CaCO₃2pH buffering

This medium is incubated at 26–32°C with aeration (0.4 vvm) and agitation (225 rpm) for 48 hours to generate a dense vegetative inoculum.

Production-Scale Fermentation

The production medium is inoculated at 4% (v/v) and fermented in 350-gallon bioreactors. A representative large-scale medium includes:

ComponentConcentrationRole
Meat peptone14.2 g/LAmino acid source
Corn fermentation solubles4.73 g/LTrace nutrients
Starch30 g/LSlow-release carbon
Antifoam agentAs neededPrevent foam formation

Fermentation occurs at 28–30°C for 96 hours, with dissolved oxygen maintained at 30% saturation through sparging (12 ft³/min air) and agitation. pH shifts from 6.7 to 7.6 indicate metabolite production and biomass growth. Post-fermentation, the broth contains ~200 µg/mL vancomycin, which is separated from mycelia via centrifugation or filtration.

Purification and Hydrochloride Salt Formation

Primary Recovery

The clarified broth undergoes adsorption using ion-exchange resins (e.g., Amberlite IRA-401S) at pH 6.0–7.0. Vancomycin binds to the resin, which is then washed with deionized water to remove impurities. Elution with 0.1N HCl yields a crude vancomycin solution.

Secondary Purification

Activated carbon (e.g., Norit SG) further purifies the eluate. The carbon column is washed with pH 3 ethanol-water (50:50), eluting vancomycin with 75% methanol. The eluate is concentrated under vacuum and precipitated by acetone addition at 4°C, forming vancomycin hydrochloride crystals.

StepConditionsPurity Increase (%)
Ion-exchangepH 6.5, 25°C40 → 75
Carbon adsorptionpH 3, 50% ethanol75 → 90
Acetone precipitation4°C, 1:4 (v/v)90 → 98

Analytical Characterization and Quality Control

Potency and Purity Testing

Vancomycin hydrochloride is assayed via HPLC, with USP standards requiring ≥950 µg/mg on a dried basis. Impurity profiles are critical, with vancomycin B (a structural analog) limited to ≤5%.

ParameterSpecificationMethod
Potency≥950 µg/mgMicrobiological assay
Vancomycin B≤5%HPLC
Loss on drying≤5%Gravimetric

Applications in Plant Cell Culture

Vancomycin hydrochloride is used at 400–500 µg/mL in plant culture media to inhibit Agrobacterium tumefaciens without phytotoxicity. Synergy with cefotaxime (100–250 µg/mL) enhances bactericidal activity, achieving >99% contamination control in Arabidopsis and tobacco transformations.

Industrial-Scale Production Challenges

Fermentation Yield Optimization

Recent advances include metabolic engineering of S. orientalis to overexpress biosynthetic genes (e.g., vanA, vanH), increasing titers by 30%. Continuous fermentation systems are being explored to reduce batch cycle times.

Regulatory Compliance

Manufacturers must adhere to USP monographs and FDA guidelines for antibiotic production. Residual solvent testing (e.g., acetone ≤0.5%) is mandatory for pharmaceutical-grade batches .

Scientific Research Applications

Plant Cell Culture and Transformation

Vancomycin hydrochloride is widely used in plant cell culture to prevent bacterial contamination and select for transformed plant cells. Its low toxicity to plant cells allows researchers to utilize it effectively without harming the plant tissue .

  • Agrobacterium tumefaciens Mediated Transformation : Vancomycin is often employed in conjunction with other antibiotics like cefotaxime or carbenicillin to control the growth of Agrobacterium tumefaciens, a common vector for gene transfer in plants. This combination enhances transformation efficiency while minimizing adverse effects on the plant cells .
  • Concentration Effects : Studies indicate that while vancomycin is generally non-toxic at lower concentrations, higher concentrations (e.g., 500 µg/ml) can reduce transformation efficiency . Therefore, optimization of antibiotic concentration is crucial for successful plant transformations.

Antimicrobial Susceptibility Testing

Vancomycin hydrochloride plays a significant role in clinical microbiology, particularly in antimicrobial susceptibility tests (AST). These tests are essential for determining the effectiveness of antibiotics against specific bacterial pathogens.

  • Microbiological Applications : In vitro tests using vancomycin help assess the susceptibility of Gram-positive bacteria to this antibiotic. The results guide clinicians in selecting appropriate treatments for infections caused by resistant strains .
  • Case Studies : Research has shown that exposure to vancomycin can lead to phenotypic modifications in Staphylococcus aureus, affecting cell membrane composition and viability . Such studies are critical for understanding resistance mechanisms and improving treatment strategies.

Table 1: Summary of Vancomycin Hydrochloride Applications

Application AreaDescriptionKey Findings/Notes
Plant Cell CultureUsed to prevent bacterial contamination and select transformed cellsLow toxicity; effective against Agrobacterium
Agrobacterium TransformationCombined with cefotaxime or carbenicillin for enhanced transformationHigher concentrations may reduce efficiency
Antimicrobial Susceptibility TestsEvaluates effectiveness against Gram-positive bacteriaGuides treatment options; resistance observed
Phenotypic StudiesAnalyzes changes in bacterial cells after exposureModifications in membrane composition noted

Case Study: Transformation Efficiency with Vancomycin

In a study conducted by Silva and Fukai (2001), the impact of vancomycin on transformation efficiency was evaluated. The researchers found that while lower concentrations allowed for effective selection of transformed cells, higher concentrations led to decreased transformation rates due to potential toxicity effects on the plant tissues. This highlights the importance of careful concentration management when utilizing vancomycin in plant biotechnology applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Other Glycopeptide Antibiotics

Parameter Vancomycin Hydrochloride (Plant Cell Culture) Vancomycin B Hydrochloride (EvoPure®) Clinical Injectable (Wenkexin/Laikexin)
Purity ≥90% High-purity grade USP-compliant
Primary Use Cell culture research Research on antibiotic resistance Clinical treatment of infections
Additives/Stabilizers Minimal, optimized for in vitro use Not specified Dextrose or NaCl for IV stability

Comparison with Other Hydrochloride Antibiotics

Tetracycline Hydrochloride serves as a contrasting antibiotic:

Parameter Vancomycin Hydrochloride Tetracycline Hydrochloride
Class Glycopeptide Tetracycline
Mechanism Inhibits cell wall synthesis Inhibits protein synthesis via 30S ribosome
Spectrum Narrow (Gram-positive) Broad (Gram-positive and -negative)
Nephrotoxicity Risk High (dose-dependent) Moderate

Analytical Methodologies

Vancomycin Hydrochloride detection methods vary by application:

Method Sensitivity Application Reference
HPLC (Plasma) 0.1 mg/mL Clinical TDM
UHPLC-MS/MS ng/mL range Research pharmacokinetics
UV Spectrophotometry Moderate Bulk purity testing

Biological Activity

Vancomycin hydrochloride is a glycopeptide antibiotic primarily recognized for its effectiveness against Gram-positive bacterial infections. Its application extends beyond traditional medical uses, finding relevance in plant biology, particularly in plant cell culture systems. This article explores the biological activity of vancomycin hydrochloride, focusing on its mechanisms, effects on various organisms, and applications in plant tissue culture.

Vancomycin's bactericidal action is primarily due to its ability to inhibit cell wall biosynthesis in bacteria. It binds specifically to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the bacterial cell wall. This action disrupts the structural integrity of Gram-positive bacteria, making them susceptible to osmotic pressure and ultimately leading to cell lysis .

Key Mechanisms:

  • Inhibition of Peptidoglycan Synthesis: Vancomycin prevents the transglycosylation process essential for cell wall formation.
  • Alteration of Membrane Permeability: It modifies the permeability of bacterial membranes, affecting RNA synthesis and overall cellular metabolism .
  • Specificity: Vancomycin is ineffective against Gram-negative bacteria due to their unique cell wall structure, which acts as a barrier .

Biological Activity in Plant Cell Culture

Vancomycin has been employed in plant cell culture to control bacterial contamination. Its low toxicity to plant cells allows it to be used effectively without detrimental effects on plant tissue development .

Applications:

  • Contamination Control: Vancomycin is used to eliminate Gram-positive bacterial infections in plant tissues, particularly during Agrobacterium-mediated transformations .
  • Synergistic Effects: It is often combined with other antibiotics like cefotaxime to enhance its efficacy against bacterial contaminants .

Study 1: Effectiveness Against Contaminants

In a study examining the impact of vancomycin on Agrobacterium tumefaciens, researchers found that concentrations as low as 100 µg/mL were effective in controlling bacterial growth without harming plant cells. Higher concentrations were noted to reduce transformation efficiency but did not significantly affect plant viability .

Study 2: In Vitro Antibacterial Activity

Research conducted by Op't Veld et al. (2020) demonstrated that vancomycin-loaded hydrogels exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The inhibition zones measured indicated effective antibacterial properties, confirming its potential use in controlled-release formulations for enhanced therapeutic effects .

Data Tables

Study Organism Concentration (µg/mL) Effect
Silva & Fukai (2001)Agrobacterium tumefaciens500Reduced transformation efficiency
Op't Veld et al. (2020)E. coli and S. aureus100Significant inhibition zone observed
Recent Study (2022)Plant cells100Effective against bacterial contamination

Q & A

Q. What are the primary mechanisms by which vancomycin hydrochloride inhibits bacterial cell wall synthesis in plant cell culture systems?

Vancomycin hydrochloride targets bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing cross-linking and compromising structural integrity. A secondary mechanism involves altering bacterial membrane permeability and RNA synthesis, which disrupts cellular homeostasis . Researchers should validate these mechanisms in plant culture systems using in vitro assays (e.g., peptidoglycan binding assays) coupled with fluorescence microscopy to visualize membrane permeability changes .

Q. How can researchers optimize vancomycin dosage to minimize cytotoxicity in plant cell cultures while maintaining antibacterial efficacy?

Methodological optimization involves dose-response experiments using plant cell viability assays (e.g., Evans Blue staining or electrolyte leakage tests) alongside bacterial inhibition zone measurements. For example, Murashige and Skoog (MS) medium modifications can be tested to assess how nutrient composition influences vancomycin stability and activity . Redox biosensors (e.g., Grx1-roGFP2) may also monitor oxidative stress in plant cells exposed to vancomycin, helping identify sublethal thresholds .

Q. What analytical methods are recommended for detecting vancomycin hydrochloride residues in plant cell culture media?

High-performance liquid chromatography (HPLC) with ultraviolet detection at 280 nm is standard for quantifying vancomycin concentrations. Researchers should prepare sample solutions in mobile phase A (e.g., 0.1% trifluoroacetic acid) and validate results against calibration curves. For trace analysis, liquid chromatography-mass spectrometry (LC-MS) improves sensitivity, particularly in complex plant matrices .

Advanced Research Questions

Q. How do redox dynamics in plant organelles influence vancomycin’s antibacterial activity in co-culture systems?

Chloroplastic and mitochondrial redox states, measured via biosensors like roGFP2-Orp1, modulate vancomycin efficacy by altering reactive oxygen species (ROS) levels. For instance, methyl viologen-induced ROS in chloroplasts amplifies oxidative stress, which may synergize with vancomycin’s membrane-disrupting effects. Researchers should correlate in vivo redox potential (EGSH) measurements with bacterial inhibition kinetics to map compartment-specific interactions .

Q. What experimental strategies resolve contradictions in studies reporting vancomycin’s synergistic effects with aminoglycosides in plant-pathogen models?

Discrepancies often arise from variations in bacterial strain susceptibility, culture media composition, or antibiotic exposure timing. A systematic approach includes:

  • Dose matrix experiments : Test vancomycin-gentamicin combinations across a range of concentrations (e.g., 0.1–50 µg/mL) using checkerboard assays.
  • Time-kill curves : Monitor bacterial viability hourly to identify time-dependent synergism.
  • Transcriptomic analysis : Compare gene expression profiles (e.g., van operon activation) under mono- vs. combination therapy .

Q. How can researchers model vancomycin resistance emergence in plant-associated bacteria during long-term culture experiments?

Use continuous culture systems with subinhibitory vancomycin concentrations to simulate selective pressure. Whole-genome sequencing of evolved bacterial populations can identify mutations in van genes or cell wall synthesis pathways. Pair this with plant cell viability assays to assess trade-offs between resistance development and host toxicity .

Data Analysis and Validation

Q. What statistical frameworks are appropriate for analyzing vancomycin’s dose-dependent effects on plant-bacterial co-cultures?

Nonlinear regression models (e.g., sigmoidal dose-response curves) quantify IC50 values for plant cell toxicity and bacterial inhibition. For multivariate datasets (e.g., ROS levels, nutrient availability), principal component analysis (PCA) or machine learning algorithms (e.g., random forests) can identify critical variables affecting vancomycin efficacy .

Q. How should researchers validate in vitro vancomycin activity data against in planta infection models?

Cross-validation requires parallel experiments in Arabidopsis thaliana or Nicotiana benthamiana infected with vancomycin-sensitive pathogens (e.g., Clavibacter michiganensis). Compare in vitro MIC values with in planta bacterial load reductions (via qPCR or CFU counts) and histological analysis of plant tissue damage .

Tables for Reference

Q. Table 1. Quality Control Criteria for Vancomycin Susceptibility Testing

StrainMIC Range (µg/mL)Zone Diameter (mm)
Staphylococcus aureus ATCC 292131–4≥15
Enterococcus faecalis ATCC 292121–4≥17
Adapted from FDA and clinical guidelines .

Q. Table 2. Redox Biosensors for Monitoring Vancomycin-Induced Stress

BiosensorTarget CompartmentMeasured Parameter
Grx1-roGFP2ChloroplastGlutathione redox potential
roGFP2-Orp1MitochondriaH2O2 levels
From Murashige and Skoog-derived protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.